tert-Butyl ((1-(cyanomethyl)cyclohexyl)methyl)carbamate

Organic synthesis Nitrile synthesis Gabapentin intermediates

tert-Butyl ((1-(cyanomethyl)cyclohexyl)methyl)carbamate (CAS 227626-62-2, MW 252.35 g/mol, C₁₄H₂₄N₂O₂) is a Boc-protected aminomethyl-cyclohexane derivative bearing a cyanomethyl substituent at the cyclohexyl 1-position. The compound features a quaternary carbon center where both the aminomethyl (Boc-protected) and cyanomethyl groups converge on the same cyclohexyl ring carbon, distinguishing it from the more common 1,4-disubstituted trans and cis isomers.

Molecular Formula C14H24N2O2
Molecular Weight 252.35 g/mol
Cat. No. B8140532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl ((1-(cyanomethyl)cyclohexyl)methyl)carbamate
Molecular FormulaC14H24N2O2
Molecular Weight252.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1(CCCCC1)CC#N
InChIInChI=1S/C14H24N2O2/c1-13(2,3)18-12(17)16-11-14(9-10-15)7-5-4-6-8-14/h4-9,11H2,1-3H3,(H,16,17)
InChIKeyAHSMEIUFEMQLAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl ((1-(cyanomethyl)cyclohexyl)methyl)carbamate – CAS 227626-62-2 Procurement & Selection Baseline


tert-Butyl ((1-(cyanomethyl)cyclohexyl)methyl)carbamate (CAS 227626-62-2, MW 252.35 g/mol, C₁₄H₂₄N₂O₂) is a Boc-protected aminomethyl-cyclohexane derivative bearing a cyanomethyl substituent at the cyclohexyl 1-position. The compound features a quaternary carbon center where both the aminomethyl (Boc-protected) and cyanomethyl groups converge on the same cyclohexyl ring carbon, distinguishing it from the more common 1,4-disubstituted trans and cis isomers . Originally disclosed in Warner-Lambert's US patent 6,518,289 as a key intermediate in the synthesis of gabapentin analogues for neurological disorders, the compound has subsequently gained recognition as a versatile building block in pharmaceutical intermediate synthesis, including applications in Factor Xa inhibitor programs [1].

Why Generic Substitution Fails for tert-Butyl ((1-(cyanomethyl)cyclohexyl)methyl)carbamate


Although multiple cyanomethyl-cyclohexyl carbamate isomers share the identical molecular formula C₁₄H₂₄N₂O₂ and molecular weight (252.35 g/mol), the regiochemistry of substitution on the cyclohexane ring fundamentally alters both physicochemical properties and downstream synthetic utility. The target compound places the cyanomethyl and Boc-aminomethyl groups at the same ring carbon (C1), creating a geminally disubstituted quaternary center. This contrasts sharply with the trans-1,4-isomer (CAS 180046-56-4) and cis-1,4-isomer, where the two functional groups are spatially separated across the ring . The quaternary architecture restricts conformational自由度 (reflected in the high Fsp3 value of 0.857), eliminates cis/trans diastereomer complications during coupling reactions, and positions the nitrile and protected amine in proximity for potential cyclization chemistry that is geometrically inaccessible to the 1,4-disubstituted isomers . Furthermore, the Boc protecting group provides a well-characterized orthogonal deprotection handle (acid-labile, cleaved by 4M HCl/dioxane or TFA) that is not interchangeable with Cbz (hydrogenolysis) or Fmoc (base-labile) alternatives without fundamentally altering the synthetic route design.

Quantitative Differentiation Evidence for tert-Butyl ((1-(cyanomethyl)cyclohexyl)methyl)carbamate vs. Closest Analogs


Synthetic Yield: 80% Isolated Yield via Dehydration of Primary Amide with Cyanuric Chloride/DMF

The target compound is prepared from (1-carbamoylmethyl-cyclohexylmethyl)-carbamic acid tert-butyl ester via dehydration with cyanuric chloride (0.5 equiv) in DMF at ice-water bath temperature, yielding white crystals in 80% isolated yield after aqueous workup and silica gel filtration [1]. This yield was achieved on a 0.429 mol scale (116 g starting material), demonstrating scalability. The product was characterized by melting point (54–58°C), ¹H-NMR (CDCl₃: δ 1.3–1.5 ppm multiplet integrating 19H for tert-butyl + cyclohexyl; δ 2.30 ppm singlet 2H for –CH₂CN; δ 3.15 ppm doublet J=7.00 Hz 2H for –CH₂NH–; δ 4.60 ppm broad 1H for NH), and MS (APCI) m/z 253 (M+1) [1]. In contrast, the trans-1,4-isomer (CAS 180046-56-4) is typically prepared via a different route starting from trans-4-(aminomethyl)cyclohexane carbonitrile with Boc anhydride; commercial databases list the trans isomer at 95% purity (Leyan) with no published multi-hundred-gram yield data readily available .

Organic synthesis Nitrile synthesis Gabapentin intermediates

Structural Architecture: Quaternary C1 Geminal Disubstitution vs. 1,4-Disubstituted Isomers

The target compound (CAS 227626-62-2) bears both the Boc-aminomethyl (–CH₂NHBoc) and cyanomethyl (–CH₂CN) groups on the same cyclohexyl carbon (C1), establishing a quaternary sp³ center. In the trans-1,4-isomer (CAS 180046-56-4), the cyanomethyl is at C4 while the Boc-aminomethyl remains at C1, producing a 1,4-disubstituted cyclohexane with defined trans stereochemistry . The quaternary architecture of the target compound eliminates cis/trans isomerism at the substitution site, simplifies NMR spectra for quality control, and forces the nitrile and protected amine into a fixed geminal relationship with a C–C–C bond angle of approximately 109.5° . This geminal arrangement is critical for applications requiring intramolecular cyclization between the deprotected amine and the nitrile (e.g., tetrazole formation, amidine synthesis), reactions that are geometrically impossible with the 1,4-isomer without additional linker chemistry.

Medicinal chemistry Conformational restriction Scaffold design

Lipophilicity and Fraction sp³: logP 2.54 and Fsp3 0.857 Quantified

The target compound has a calculated logP of 2.54 and an Fsp3 (fraction of sp³-hybridized carbons) of 0.857 as reported by Fluorochem . This exceptionally high Fsp3 value (0.86 out of a maximum 1.0) reflects the fully saturated cyclohexyl and tert-butyl architecture, which correlates with improved aqueous solubility and reduced off-target promiscuity in drug discovery contexts compared to flatter, more aromatic scaffolds. By comparison, the benzyl carbamate analog (Cbz-protected, benzyl ((1R,4R)-4-(cyanomethyl)cyclohexyl)carbamate) has a reported XLogP3 of approximately 2.7 , indicating that the Boc-protected target compound is slightly less lipophilic than the Cbz analog despite having a higher molecular weight. The lower logP of the Boc compound (2.54 vs. 2.7) suggests marginally better aqueous solubility characteristics, while the Boc group offers acid-labile deprotection (vs. hydrogenolytic Cbz cleavage), providing orthogonal synthetic flexibility.

Physicochemical profiling Drug-likeness logP

Orthogonal Boc Protection: Acid-Labile Deprotection vs. Cbz Hydrogenolysis – Enabling Selective Chemistry at the Nitrile

The tert-butyl carbamate (Boc) group of the target compound enables selective deprotection under mild acidic conditions (e.g., 4M HCl in 1,4-dioxane, 2–4 equiv, 0°C, 2–4 h in acetonitrile) while leaving the cyanomethyl nitrile intact [1]. This orthogonal stability profile was systematically demonstrated in a study of N-Boc protected amino acid cyanomethyl esters, where the Boc group conferred sufficient stability to carry out further functionalization on the cyanomethyl ester moiety without premature deprotection or nitrile hydrolysis, in contrast to N-unprotected counterparts which were prone to decomposition [1]. In the gabapentin analog patent (US 6,518,289), the Boc group of the target compound serves as a temporary protecting group that is removed at the appropriate synthetic stage to liberate the primary amine for subsequent elaboration (e.g., heterocycle formation, acylation) [2]. The Cbz-protected analog (benzyl carbamate) requires hydrogenolysis for deprotection, which would reduce the nitrile group and is therefore incompatible with the cyanomethyl functionality, making Boc the preferred protecting group for this bifunctional scaffold.

Protecting group strategy Orthogonal deprotection Multi-step synthesis

Procurement Specification Range: Purity 95–97% Across Vendors at Milligram-to-Gram Scale with Defined Hazard Profile

The target compound is commercially available from multiple vendors with documented purity specifications. Fluorochem offers 95% purity at a price tier from £253/25 mg to £1,252/250 mg (all package sizes in stock with 5+ units) . CymitQuimica offers 97% purity at €387/25 mg to €1,716/250 mg . Macklin (Shanghai) offers 97% purity at ¥567/100 mg . The compound carries GHS07 hazard classification (Harmful/Irritant) with H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) hazard statements, requiring appropriate PPE and ventilation during handling . The storage condition of 2–8°C as noted on Chemsrc indicates the need for refrigerated storage, consistent with the Boc group's thermal sensitivity.

Chemical procurement Purity specification Vendor comparison

Best-Fit Research and Industrial Application Scenarios for tert-Butyl ((1-(cyanomethyl)cyclohexyl)methyl)carbamate


Gabapentinoid Analog Drug Discovery: Conformationally Restricted α₂δ Calcium Channel Ligands

The compound's genesis in US Patent 6,518,289 (Warner-Lambert/Pfizer) directly positions it as a key intermediate for synthesizing 1-substituted-1-aminomethyl-cycloalkane gabapentin analogues [1]. The geminal quaternary architecture at C1 mimics the gabapentin core (1-(aminomethyl)cyclohexylacetic acid) but replaces the acetic acid side chain with a cyanomethyl group that can be elaborated into diverse heterocycles (tetrazoles, oxadiazoles, thiadiazoles) for α₂δ calcium channel modulation. The Boc group enables selective amine liberation for subsequent acylation or heterocycle formation while the nitrile persists, a synthetic sequence incompatible with Cbz or unprotected analogs [2].

Edoxaban-Type Factor Xa Inhibitor Intermediate Synthesis

Multiple vendor technical descriptions identify this compound as an intermediate in the synthesis of Edoxaban (DU-176b, Savaysa/Lixiana), an oral Factor Xa inhibitor with a Ki of 0.561 nM for free FXa. The cyanomethyl group provides the nitrile handle for constructing the critical heterocyclic core of the Edoxaban scaffold, while the Boc-protected amine serves as a masked nucleophile for late-stage coupling [1]. The documented 80% synthetic yield at multigram scale (86.5 g isolated) provides confidence for process chemistry scale-up in medicinal chemistry supply chains [2].

Conformationally Restricted Scaffold for CNS Penetrant Protease Inhibitors

With a logP of 2.54, Fsp3 of 0.857, and only 2 hydrogen bond acceptors against 1 donor, this compound occupies a favorable physicochemical space for CNS drug discovery [1]. The high Fsp3 correlates with enhanced aqueous solubility and reduced promiscuity compared to aromatic-rich scaffolds. The geminal arrangement of the protected amine and nitrile on the cyclohexyl ring provides a rigid, three-dimensional core suitable for constructing CNS-penetrant protease inhibitors where conformational pre-organization can enhance target binding affinity while minimizing entropic penalties upon binding [2].

Multi-Step Heterocycle Synthesis Requiring Orthogonal Nitrile/Amine Reactivity

The orthogonally protected bifunctional architecture – acid-labile Boc on the amine and the nitrile as a precursor to tetrazoles (via NaN₃ cycloaddition), amidines (via Pinner reaction), or aminomethyl groups (via reduction) – makes this compound an ideal building block for diversity-oriented synthesis libraries. The quaternary C1 center precludes cis/trans diastereomer formation during coupling or cyclization steps, simplifying purification and analytical characterization compared to the 1,4-disubstituted isomers [1]. Procurement at 95–97% purity from multiple vendors with defined hazard profiles (GHS07) and 2–8°C storage enables reliable integration into parallel synthesis workflows [2].

Quote Request

Request a Quote for tert-Butyl ((1-(cyanomethyl)cyclohexyl)methyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.